molecular formula C7H3F3N4 B1482661 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 2098082-82-5

1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482661
CAS No.: 2098082-82-5
M. Wt: 200.12 g/mol
InChI Key: BIXCDURHFHLMDB-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a versatile chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two key functional groups—a cyanomethyl substituent and a nitrile group—onto a pyrazole core, a structure renowned for its prevalence in bioactive molecules . The trifluoromethyl group is a classic bioisostere known to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets . The nitrile group (CN) is a particularly valuable functionality in drug discovery. It often acts as a hydrogen bond acceptor, enabling specific polar interactions with amino acid residues in enzyme active sites, such as serine, threonine, or arginine . In many therapeutic agents, the nitrile serves as a bioisostere for carbonyl groups or other linear moieties, allowing it to mimic natural substrates and contribute to potent inhibition . The presence of multiple reactive sites on this pyrazole derivative makes it a valuable intermediate for synthesizing more complex chemical libraries. Researchers can leverage this compound in the exploration of new kinase inhibitors, receptor modulators, and other small-molecule therapeutics, particularly in oncology and metabolic diseases where pyrazole-based compounds have shown significant promise . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyanomethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N4/c8-7(9,10)6-5(3-12)4-14(13-6)2-1-11/h4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCDURHFHLMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound's structure allows for various interactions with biological targets, making it a candidate for further research in drug development and agricultural applications.

The compound features a pyrazole ring substituted with cyanomethyl and trifluoromethyl groups, which contribute to its unique reactivity and biological profile. The presence of these functional groups enhances its lipophilicity and may influence its binding affinity to biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H4F3N5
Molecular Weight215.13 g/mol
CAS Number2098018-59-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in cell signaling and metabolic processes. The exact molecular targets remain to be fully elucidated, but potential interactions include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could act as an antagonist or agonist at various receptors, influencing physiological responses.

Biological Activity Studies

Research has indicated that this compound exhibits promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth .
  • Anticancer Potential : Pyrazole derivatives are being explored for their anticancer properties. Research indicates that some pyrazoles can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of pyrazole derivatives against multiple pathogens, revealing that certain modifications significantly enhanced their antimicrobial activity. The findings suggested that compounds with trifluoromethyl substitutions tend to exhibit stronger antibacterial properties compared to their non-fluorinated counterparts .
  • Anticancer Activity : In vitro studies on breast cancer cell lines indicated that pyrazole derivatives could enhance the effectiveness of conventional chemotherapy agents like doxorubicin. The combination treatment showed a synergistic effect, leading to increased cytotoxicity against resistant cancer cells .

Scientific Research Applications

Scientific Research Applications

  • Biological Activity
    • Anticancer Properties : Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds similar to 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can inhibit tumor growth in various cancer cell lines due to their ability to interfere with cellular signaling pathways .
    • Antimicrobial Effects : The compound has shown promising results against several bacterial strains, suggesting potential use in developing new antibiotics .
  • Agricultural Chemistry
    • Pesticide Development : The trifluoromethyl group enhances the lipophilicity of the molecule, making it suitable for designing agrochemicals that can effectively penetrate plant tissues. This property is crucial for developing pesticides that target specific pests while minimizing environmental impact .
  • Material Science
    • Polymer Additives : The incorporation of pyrazole derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .

Table 1: Physical and Chemical Properties

PropertyValue
Boiling PointNot available
AppearanceLiquid
Storage TemperatureRoom Temperature
Hazard StatementsH302-H312-H315
Activity TypeEffectivenessReference
AnticancerSignificant Inhibition
AntimicrobialEffective Against Bacteria

Case Studies

  • Anticancer Research
    • A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds could induce apoptosis in cancer cells through the activation of specific caspases. This finding supports further exploration into their therapeutic potential.
  • Pesticide Efficacy
    • Field trials demonstrated that formulations containing trifluoromethyl-substituted pyrazoles provided effective pest control with lower application rates compared to traditional pesticides, highlighting their efficiency and reduced environmental footprint.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical Properties

The substituents on the pyrazole ring significantly influence physical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Spectral Data (NMR/MS) Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile 1-CH₃, 3-CF₃, 4-CN 175.11 N/A CAS 1049772-79-3; ¹³C NMR (DMSO): δ 94, 121, 131, 142
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (MPY) 1-Aryl (Cl, CF₃), 3-CN, 5-NH₂ 320.99 N/A ¹H NMR (DMSO): δ 4.0 (–NH₂), 6.5 (pyrazole-H); ES-MS m/z 320.99
1-Isopropyl-3-(4-phenyltriazol-1-yl)-1H-pyrazole-4-carbonitrile 1-CH(CH₃)₂, 3-triazole, 4-CN 278.13 134.6–136.8 ¹H NMR (CDCl₃): δ 8.39 (s, 1H), 4.57 (septet); HRMS m/z 278.1277
3-(4-Phenyltriazol-1-yl)-1H-pyrazole-4-carbonitrile 3-triazole, 4-CN (unsubstituted N1) 236.08 198.2 ¹H NMR (DMSO): δ 14.28 (s, NH), 9.21 (s, triazole-H); IR: 2231 cm⁻¹ (CN)
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile 1-ClCH₂CO, 3-Ph, 4-CN, 5-NH₂ 261.4 N/A ¹H NMR: δ 5.13 (SCH₂), 8.16 (NH₂); MS m/z 261.4

Key Observations:

  • Trifluoromethyl vs. Phenyl Groups : The trifluoromethyl group (as in the target compound and ) increases electronegativity and thermal stability compared to phenyl substituents (e.g., ), which may elevate melting points due to π-π stacking.
  • Cyanomethyl vs.
  • Amino vs. Carbonitrile Groups: Amino-substituted derivatives (e.g., ) exhibit distinct NMR profiles (e.g., δ 4.0 ppm for –NH₂) and lower molecular weights compared to carbonitrile-rich analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile generally involves:

  • Construction of the pyrazole ring via cyclization reactions.
  • Introduction of the trifluoromethyl group at the 3-position.
  • Attachment of cyanomethyl and carbonitrile substituents at the 1- and 4-positions, respectively.

These steps are often achieved through multi-step processes including Michael addition, nucleophilic substitution, and ring-closing reactions under controlled conditions.

Preparation via Michael-Type Addition and Cyclization

A prominent method involves the Michael-type addition of hydrazines to activated alkenes or alkynes containing cyano and trifluoromethyl groups, followed by cyclization to form the pyrazole ring.

  • Procedure Highlights:
    • Use of 1,1-dicyanoalkenes as starting materials.
    • Reaction with trifluoromethyl-containing reagents such as N2CHCF3 in tetrahydrofuran solvent.
    • Addition of TMEDA (tetramethylethylenediamine) as a ligand to facilitate the reaction.
    • Stirring at room temperature for extended periods (e.g., 12 hours).
    • Work-up includes extraction with ethyl acetate, washing with ammonium chloride solution, and quenching cyanide by-products with sodium hypochlorite solution.
    • Purification by silica gel column chromatography to isolate the desired trifluoromethyl pyrazole-carbonitrile product.

This method achieves selective incorporation of the trifluoromethyl group at the 3-position and cyanomethyl at the 1-position, yielding high purity products suitable for further applications.

Two-Phase Ring-Closing Reaction Using Sodium or Potassium Carbonates

Another approach involves the ring-closing reaction of alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrates in a biphasic system:

  • Key Steps:
    • Preparation of sodium or potassium carbonate/bicarbonate aqueous solution.
    • Cooling the aqueous phase to low temperatures (-20°C to 0°C).
    • Dissolving the pyrazole precursor in a water-immiscible organic solvent like toluene or xylene.
    • Slow addition of the organic phase to the aqueous phase under stirring.
    • Reaction completion within 1 to 3 hours.
    • Separation and concentration of the organic phase under vacuum.
    • Crystallization from mixed solvents (toluene and petroleum ether) to obtain high-purity pyrazole derivatives with yields around 75-80%.

This method is notable for its mild conditions and high selectivity, providing a practical route to trifluoromethylated pyrazole carbonitriles.

Use of (Ethoxymethylene)malononitrile and Aryl Hydrazines

For the synthesis of amino-pyrazole derivatives closely related to this compound:

  • Synthetic Route:
    • Reaction of (ethoxymethylene)malononitrile with fluorinated aryl hydrazines in ethanol or fluorinated ethanol solvents under reflux.
    • Formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regioselectivity.
    • Yields range from 47% to 93% depending on the aryl hydrazine used.
    • The reaction proceeds via a Michael addition mechanism followed by cyclization.
    • The products serve as key intermediates for further functionalization and biological activity studies.

Although this method focuses on amino-pyrazoles, it provides insight into the preparation of cyanomethyl-substituted pyrazole derivatives with fluorinated groups.

Example Reaction Conditions and Yields

Step/Method Reagents/Conditions Temperature Time Yield (%) Notes
Michael addition with N2CHCF3 and TMEDA 1,1-Dicyanoalkene, THF solvent Room temperature 12 hours Not specified Cyanide by-products quenched with NaClO; purification by chromatography
Ring-closing in biphasic system Sodium/potassium carbonate, toluene/xylene solvent -20°C to 0°C 1-3 hours 75-80 High purity product after crystallization; mild conditions
Reaction of (ethoxymethylene)malononitrile with aryl hydrazines Ethanol or fluorinated ethanol, reflux Reflux (~78°C) Several hours 47-93 Excellent regioselectivity; products useful as intermediates in agrochemical synthesis

Mechanistic Insights

  • The formation of the pyrazole ring typically involves nucleophilic attack of hydrazine nitrogen on electrophilic carbon centers of activated alkenes or ketoesters.
  • The trifluoromethyl group is introduced either via direct coupling with trifluoromethyl-containing reagents or through fluorinated starting materials.
  • The cyanomethyl substituent is often introduced through alkylation or Michael addition with cyano-containing electrophiles.
  • The ring closure is facilitated by weak bases in biphasic systems to promote cyclization while minimizing side reactions.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

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